(2R)-2-(4-Methoxyphenyl)oxirane
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Overview
Description
(2S)-2-(4-methoxyphenyl)oxirane: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methoxyphenyl group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method for preparing (2S)-2-(4-methoxyphenyl)oxirane involves the epoxidation of alkenes. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high stereoselectivity.
Asymmetric Epoxidation: Another method involves the use of chiral catalysts to achieve asymmetric epoxidation. For example, the Sharpless epoxidation method employs titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide to produce enantiomerically pure (2S)-2-(4-methoxyphenyl)oxirane.
Industrial Production Methods: Industrial production of (2S)-2-(4-methoxyphenyl)oxirane often involves large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(4-methoxyphenyl)oxirane can undergo oxidation reactions to form various products. For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of diols.
Reduction: Reduction of (2S)-2-(4-methoxyphenyl)oxirane can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, thiols, and alcohols, which can react under mild conditions to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alcohols, typically under basic or acidic conditions.
Major Products Formed:
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Oxiranes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: (2S)-2-(4-methoxyphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.
Biology: In biological research, (2S)-2-(4-methoxyphenyl)oxirane is studied for its potential interactions with biological molecules. It can be used to modify proteins and nucleic acids through covalent bonding.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to form covalent bonds with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: In the industrial sector, (2S)-2-(4-methoxyphenyl)oxirane is used in the production of polymers and resins. Its reactivity allows it to be incorporated into various materials, enhancing their properties.
Mechanism of Action
The mechanism of action of (2S)-2-(4-methoxyphenyl)oxirane involves its ability to undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is due to the strained three-membered ring structure, which makes the oxirane ring highly susceptible to nucleophiles. The compound can form covalent bonds with nucleophilic sites on biological molecules, such as amino acids in proteins or bases in nucleic acids, leading to modifications that can alter their function.
Comparison with Similar Compounds
- (2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane
- (2S,3S)-2-(4-methoxyphenyl)-3-(4-methylphenyl)oxirane
Comparison:
- Structural Differences: While (2S)-2-(4-methoxyphenyl)oxirane has a single methoxyphenyl group, similar compounds may have additional substituents or different substitution patterns, leading to variations in reactivity and properties.
- Reactivity: The presence of different substituents can influence the reactivity of the oxirane ring. For example, additional phenyl groups can increase steric hindrance, affecting the compound’s ability to undergo nucleophilic attack.
- Applications: The unique structural features of (2S)-2-(4-methoxyphenyl)oxirane make it particularly useful in specific applications, such as asymmetric synthesis and drug development, where its stereochemistry and reactivity are advantageous.
Properties
CAS No. |
62600-73-1 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2R)-2-(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
ARHIWOBUUAPVTB-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CO2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
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